molecular formula C9H8ClN3O B1313548 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one CAS No. 62538-19-6

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

Cat. No.: B1313548
CAS No.: 62538-19-6
M. Wt: 209.63 g/mol
InChI Key: JSEGFVLGLQKEKW-UHFFFAOYSA-N
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Description

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, with the molecular formula C9H8ClN3O, is a chemical compound belonging to the pyrazole class of heterocycles . Pyrazole derivatives are recognized as potent medicinal scaffolds, demonstrating a wide spectrum of biological activities, which makes them highly valuable in pharmaceutical research . The 5-aminopyrazole core is a key synthon in organic and medicinal chemistry, extensively utilized in the synthesis of complex, biologically active heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . The specific substitution pattern of this compound—featuring both an amino group and a 4-chlorophenyl ring—is typical of structures investigated for their potential pharmacological properties. Pyrazole-based compounds are reported in scientific literature to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal effects . Furthermore, aminopyrazole derivatives have been identified as key components in the discovery of highly selective enzyme inhibitors, underscoring their significance in the development of new therapeutic agents and chemical probes . This reagent is presented as a high-purity building block for use in drug discovery programs, method development in synthetic chemistry, and biological screening. It is supplied for research and development purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGFVLGLQKEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NNC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490521
Record name 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62538-19-6
Record name 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics .

Therapeutic Applications

The therapeutic potential of this compound lies in its ability to interact with specific biological targets:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as arthritis .
  • Neurological Applications : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material sciences:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds can lead to improved material performance .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

StudyFindings
Laccase-Catalyzed ArylationAchieved high yields (up to 85%) under mild conditions without protecting groups .
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines .
Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic .
Polymer ApplicationsEnhanced thermal stability when incorporated into polymer formulations .

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
  • Structure: Contains a pyrazolone core with 4-chlorophenyl and phenyl substituents but lacks the amino group.
  • Key Differences: Dihedral angles between the pyrazolone ring and substituents are 18.23° (4-chlorophenyl) and 8.35° (phenyl), indicating moderate conjugation . Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, contrasting with the stronger N–H⋯O hydrogen bonds possible in the amino-substituted target compound .
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
  • Structure : Features a phenylhydrazinylidene group instead of the 4-chlorophenyl substituent.
  • Key Differences: The hydrazinylidene group introduces tautomerism and additional nitrogen atoms, altering reactivity and interaction profiles .
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • Structure : Partially saturated pyrazolone ring (4,5-dihydro).
  • Key Differences :
    • Reduced aromaticity increases solubility but diminishes planarity and π-π stacking capabilities compared to the unsaturated target compound .

Pharmacological and Physicochemical Properties

Compound Bioactivity Notes Key Physicochemical Traits
Target Compound Potential CNS activity (unconfirmed) Enhanced H-bonding (amino group), Cl-substituent for lipophilicity
5-Amino-4-(4-ClPh)pentanoic acid () GABA-B receptor agonist Carboxylic acid group enables ionic interactions
Bis-pyrazolone () N–H⋯O hydrogen bonding in crystal packing Rigid structure with two aromatic systems
3-Amino-4-phenyl dihydro () Unreported bioactivity Higher solubility due to partial saturation

Biological Activity

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, a member of the pyrazolone family, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and a chlorophenyl substituent, contributing to its potential therapeutic applications.

  • Molecular Formula : C9_9H8_8ClN3_3O
  • Molecular Weight : 193.63 g/mol
  • IUPAC Name : 5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. This inhibition can lead to various biological effects, including:

  • Anti-inflammatory effects : By inhibiting cyclooxygenase (COX) enzymes.
  • Analgesic properties : Reducing pain through modulation of pain pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related pyrazolone derivatives have been shown to reduce inflammation in various animal models and human studies.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies have demonstrated that pyrazolone derivatives can scavenge free radicals effectively. In vitro assays such as ABTS and DPPH tests have shown that these compounds possess considerable radical-binding activity, which is crucial for reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnti-inflammatory, analgesic-
4-AminoantipyrineAnalgesic, anti-inflammatory26
PhenylbutazoneNSAID, anti-inflammatory49.85
MetamizoleAnalgesic, antipyretic-

Case Studies and Research Findings

  • Antioxidant Activity : A study compared the antioxidant efficacy of various pyrazolone derivatives using assays like ABTS and DPPH. The results indicated that this compound exhibited significant radical scavenging activity comparable to known antioxidants like Trolox and Edaravone .
  • Anti-inflammatory Effects : In a controlled trial involving inflammatory models in rats, the administration of this compound resulted in a marked reduction in edema and pain response, suggesting its potential as a therapeutic agent for inflammatory conditions .
  • Cytotoxicity Studies : Research evaluating the cytotoxic effects of related pyrazolone compounds on cancer cell lines (e.g., A549 lung cancer cells) revealed that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating effective growth inhibition .

Q & A

Q. What are the common synthetic routes for 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions. For example, 5-aminopyrazole derivatives can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with Vilsmeier reagents (POCl₃/DMF), followed by hydrolysis . Optimization involves controlling temperature (e.g., 343 K for 4.5 hours), solvent selection (dimethyl sulfoxide or ethanol/acetone mixtures), and stoichiometric ratios of reagents (e.g., lithium hydroxide as a base) to improve yield (up to 73.95%) and purity .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data-to-parameter ratio : ≥13.8 for reliable refinement .
  • R factors : R₁ < 0.08 and wR₂ < 0.21 indicate high precision .
  • Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the folded conformation (dihedral angle: ~74° between aromatic rings) .
  • Thermal parameters : Anisotropic displacement parameters for non-H atoms, with riding models for H atoms .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in pharmacological studies?

Methodological Answer: SAR studies involve:

  • Functional group substitution : Modifying the 4-chlorophenyl group or pyrazole-NH₂ to alter bioactivity (e.g., antimicrobial or adenosine receptor antagonism) .
  • Biological assays : Screening against target enzymes (e.g., carbonic anhydrase isoforms) or pathogens, using MIC (minimum inhibitory concentration) values for antimicrobial activity .
  • Crystallographic correlation : Linking hydrogen-bonding patterns (e.g., N–H⋯N interactions) to receptor-binding affinity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina assesses binding poses in active sites (e.g., prostaglandin G/H synthase or carbonic anhydrase) using force fields (AMBER/CHARMM) .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or receptor-binding activity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How do researchers reconcile contradictory data on the biological activity of this compound across different studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., pH, solvent, cell lines) that may affect activity. For example, variations in MIC values for antimicrobial activity may arise from differences in bacterial strains or culture media .
  • Statistical validation : Use ANOVA or t-tests to assess significance of discrepancies (e.g., p < 0.05 threshold) .
  • Crystallographic validation : Cross-check bioactive conformations with SC-XRD data to rule out structural misinterpretations .

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